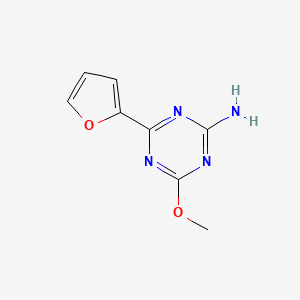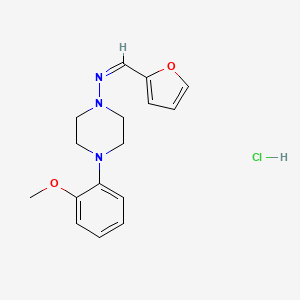![molecular formula C13H15N7O6S B5538887 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader category of chemical entities that exhibit unique reactivities and properties due to their distinct functional groups and structural motifs. These compounds often find applications in various fields of chemistry and materials science due to their specific characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from basic building blocks such as amino acid derivatives, sulfamidates, and chlorosulfonyl isocyanate (CSI). These methods leverage condensation, alkylation, and nucleophilic substitution reactions to construct the complex molecular architecture of sulfamide derivatives and triazine-based molecules (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives and sulfamide-based compounds has been characterized using spectroscopic methods and, in some cases, X-ray crystallography. These studies reveal the presence of key functional groups and the overall conformation of the molecules, which are crucial for their reactivity and properties. The structure and tautomerism of sulfonamide-triazine derivatives, for example, have been extensively studied, providing insights into their molecular conformation and intermolecular interactions (Branowska et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Peptidomimetics
- N-Aminosulfamide Peptide Mimic Synthesis : N-Aminosulfamides are peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively. Effective synthesis of aza-sulfurylglycinyl tripeptide analogs from amino acid building blocks was achieved through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Development of Filtration Membranes
- Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : Sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated increased water flux and dye rejection, indicating potential for treatment of dye solutions (Liu et al., 2012).
Herbicide Hydrolysis and Mechanisms
- Kinetics and Hydrolysis Mechanism of Chlorsulfuron and Metsulfuron-methyl : A study on the hydrolysis of chlorsulfuron and metsulfuron-methyl, both containing the N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl} moiety, was conducted. It provided insights into the conversion of these compounds into sulfonamides and carbon dioxide, contributing to understanding their environmental impact and degradation processes (Hemmamda, Calmon, & Calmon, 1994).
Carbonic Anhydrase Isoenzymes Inhibition
- Novel Sulfamides as Potential Carbonic Anhydrase Isoenzymes Inhibitors : A series of novel sulfamides were synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes. The study found that these new sulfamides had inhibition constants in the micro-submicromolar range, with potential implications in medical research (Akıncıoğlu et al., 2013).
Transport through Soil Columns
- Transport of Chlorsulfuron through Soil Columns : Research on the transport characteristics of chlorsulfuron in soil columns provided valuable insights into its mobility in agricultural soils. Understanding such mobility is crucial for predicting environmental impacts and for developing management strategies in agriculture (Veeh, Inskeep, Roe, & Ferguson, 1994).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O6S/c1-7-4-5-9(20(22)23)6-10(7)18-27(24,25)19-12(21)16-11-14-8(2)15-13(17-11)26-3/h4-6,18H,1-3H3,(H2,14,15,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNTVCEPZIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)



![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)


![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)